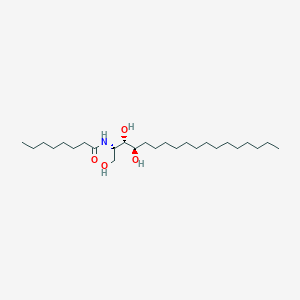

N-Octanoylphytosphingosine

Descripción

Propiedades

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNJLWJVISBYSS-GSLIJJQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467928 | |

| Record name | N-Octanoyl-Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475995-74-5 | |

| Record name | N-Octanoyl-Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of N Octanoylphytosphingosine

Isotopic Labeling Approaches for Biosynthetic Pathway Elucidation

The elucidation of the sphingolipid biosynthetic pathway, including the formation of specific ceramides (B1148491) like N-Octanoylphytosphingosine, has been significantly advanced by the use of stable isotope-labeled precursors. nih.gov By supplying labeled substrates, researchers can distinguish de novo synthesized sphingolipids from the pre-existing intrinsic pool within cells or tissues. nih.gov

Several key strategies have been employed:

Labeling the Initial Precursors: A common approach is to feed cells or organisms with L-serine and/or a fatty acid labeled with stable isotopes. nih.gov For instance, studies have utilized L-serine-d3 and palmitate-d3 to monitor the entire ER-associated sphingolipid biosynthesis pathway, from the initial condensation reaction to the formation of various ceramide species. nih.gov This allows for the unequivocal tracking of the labeled atoms through the intermediates—3-ketosphinganine, sphinganine (B43673), and dihydroceramides—to the final ceramide products. nih.gov

Labeling Pathway Intermediates: Another effective method is to introduce a labeled version of a downstream intermediate. A study on Arabidopsis plants utilized deuterium-labeled D-erythro-sphinganine-d7 (D7-d18:0) to trace its metabolic fate. frontiersin.org The researchers quantified the incorporation of the deuterium (B1214612) label into various long-chain bases (LCBs), LCB-phosphates (LCB-Ps), and 14 different ceramide species over a 48-hour period. frontiersin.org This approach provides direct insight into the kinetics of specific enzymatic steps, such as hydroxylation, phosphorylation, and acylation. frontiersin.org

The table below presents selected data from the Arabidopsis study, showing the concentration of key labeled sphingolipids at different time points after the introduction of D7-d18:0.

| Time After Incubation | D7-t18:0 (nmol/g FW) | D7-d18:0P (nmol/g FW) | Total D7-Ceramides (nmol/g FW) |

| 1 hour | 1.1 | 0.4 | 0.068 |

| 48 hours | Value not specified | Combined LCB-Ps ~7.0 | ~0.65 |

| Data adapted from a study on Arabidopsis leaves incubated with deuterium-labeled sphinganine. frontiersin.org |

Investigating Enzyme Kinetics: Isotopic labeling can also reveal important details about enzyme mechanisms. Studies on serine palmitoyltransferase (SPT), the first enzyme in the pathway, have shown that the position and type of isotope can influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). nih.gov For example, a clear isotope effect was observed for the SPT from the bacterium Sphingomonas paucimobilis when using [2,3,3-D]l-serine, but not for the human SPT isoform, highlighting subtle mechanistic differences between the enzymes. nih.gov Such studies are critical for accurately interpreting data from metabolic flux experiments.

These labeling experiments, combined with advanced mass spectrometry, provide a dynamic view of ceramide biosynthesis and turnover, helping to unravel the complex regulation of sphingolipid metabolism under various physiological conditions. nih.gov

Metabolic Pathways and Interconversion of N Octanoylphytosphingosine

Catabolism and Degradation Routes of N-Octanoylphytosphingosine

The breakdown of this compound is a critical process for regulating its cellular levels and generating other signaling molecules.

The primary catabolic step for this compound is enzymatic hydrolysis. This reaction is catalyzed by ceramidases, which cleave the N-acyl linkage between the octanoic acid and the phytosphingosine (B30862) backbone. amegroups.cn This process yields two main products: phytosphingosine and octanoic acid. ebi.ac.uk

Phytosphingosine: This long-chain amino alcohol can be further metabolized. One key pathway involves its phosphorylation by a kinase to form phytosphingosine-1-phosphate (PhS1P), a potent signaling molecule. nih.govnih.gov Alternatively, phytosphingosine can be converted to odd-numbered fatty acids through a pathway involving 2-hydroxypalmitic acid as an intermediate. vulcanchem.com

Octanoic Acid: This medium-chain fatty acid can enter beta-oxidation pathways to generate energy or be utilized in other metabolic processes. ebi.ac.uk

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the specific type of ceramidase, pH, and temperature. nih.govresearchgate.net Different ceramidases (acid, neutral, and alkaline) exhibit distinct substrate specificities and subcellular locations, which adds a layer of regulatory complexity to the degradation of this compound.

Table 1: Products of this compound Hydrolysis

| Precursor | Enzyme | Product 1 | Product 2 |

| This compound | Ceramidase | Phytosphingosine | Octanoic Acid |

This table outlines the primary products resulting from the enzymatic breakdown of this compound.

The enzymes responsible for the catabolism of this compound are strategically located within different cellular compartments, allowing for precise spatial and temporal control over its metabolism.

Lysosomes: Acid ceramidases are primarily found in lysosomes, the main degradative organelles of the cell. This localization suggests that a significant portion of this compound degradation occurs within the lysosomal compartment, contributing to sphingolipid turnover.

Mitochondria: Neutral ceramidases have been identified in mitochondria, implicating this organelle in sphingolipid metabolism and its connection to cellular energy homeostasis and apoptosis.

Endoplasmic Reticulum and Golgi Apparatus: Alkaline ceramidases are associated with the endoplasmic reticulum and Golgi apparatus, where they may regulate the levels of ceramides (B1148491) involved in protein trafficking and modification. amegroups.cn

Nucleus: Evidence suggests the presence of ceramidases and sphingosine (B13886) kinases within the nucleus, indicating a role for sphingolipid metabolism in regulating nuclear events. amegroups.cn

The specific localization of these enzymes is crucial for segregating different pools of sphingolipids and their metabolites, thereby allowing for distinct signaling pathways to be activated in different parts of the cell. nih.gov

Enzymatic Hydrolysis and Product Formation

Interconversion with Other Sphingolipid Species

This compound is part of a dynamic system where it can be interconverted with other sphingolipids, contributing to a complex signaling network.

As previously mentioned, the hydrolysis of this compound releases phytosphingosine. nih.gov This phytosphingosine can be re-acylated by ceramide synthases to form other phytoceramides with different fatty acid chain lengths. This "salvage pathway" allows the cell to recycle the sphingoid base and remodel its ceramide profile in response to various stimuli. mdpi.com Furthermore, phytosphingosine can be phosphorylated to PhS1P, a signaling molecule with roles in cell growth and proliferation. nih.govnih.gov

The metabolism of this compound is intricately linked to the ceramide and sphingosine-1-phosphate (S1P) signaling axis. The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation. mdpi.comnih.gov

The breakdown of this compound to phytosphingosine, and its subsequent conversion to PhS1P, directly influences this rheostat. nih.gov Although structurally distinct from sphingosine, phytosphingosine and its phosphorylated form can exert similar biological effects. The interplay between these different sphingoid bases and their phosphates adds another dimension to the complexity of sphingolipid signaling. amegroups.cnnih.gov For instance, both S1P and ceramide-1-phosphate (C1P) have been shown to stimulate cell migration. nih.gov

Table 2: Key Sphingolipid Interconversions

| Starting Molecule | Enzyme(s) | Resulting Molecule | Functional Significance |

| This compound | Ceramidase | Phytosphingosine | Precursor for PhS1P and other phytoceramides |

| Phytosphingosine | Kinase | Phytosphingosine-1-Phosphate (PhS1P) | Pro-survival signaling |

| Phytosphingosine | Ceramide Synthase | Phytoceramides (various acyl chains) | Sphingolipid remodeling |

| Ceramide | Ceramidase | Sphingosine | Precursor for S1P |

| Sphingosine | Sphingosine Kinase | Sphingosine-1-Phosphate (S1P) | Pro-survival signaling |

This table summarizes the key enzymatic conversions that link this compound to other important bioactive sphingolipids.

Relationship with Phytosphingosine Metabolism

Regulation of this compound Metabolic Flux

The flow of metabolites through the this compound metabolic pathways, known as metabolic flux, is tightly regulated to meet the cell's needs and respond to external cues. wikipedia.orgnih.gov This regulation occurs at multiple levels, including enzyme expression and activity.

The expression of genes encoding for ceramidases and ceramide synthases can be transcriptionally regulated by various signaling pathways and cellular stressors. nsf.govmdpi.com For example, growth factors and inflammatory cytokines can modulate the expression of these enzymes, thereby altering the metabolic flux of this compound and other sphingolipids.

Furthermore, the activity of these enzymes can be allosterically regulated by their products or other cellular metabolites. This feedback and feed-forward regulation allows for rapid adjustments in metabolic flux in response to changing cellular conditions. nih.gov The availability of substrates, such as phytosphingosine and acyl-CoAs, also directly influences the rate of this compound synthesis and degradation.

Feedback Mechanisms and Allosteric Regulation

The biosynthesis of this compound is intrinsically linked to the broader sphingolipid metabolic pathway, which is subject to robust feedback regulation. These mechanisms primarily target the initial and rate-limiting step of sphingolipid synthesis, catalyzed by the enzyme Serine Palmitoyltransferase (SPT), to prevent the excessive accumulation of bioactive sphingolipids.

A central component of this regulation is a family of Endoplasmic Reticulum (ER) resident proteins known as Orosomucoid-like proteins (ORMs in yeast, ORMDLs in mammals). pnas.orgoup.com These proteins act as negative regulators of SPT. oup.com They physically associate with the SPT enzyme complex and inhibit its activity, forming a homeostatic feedback loop. pnas.orgnih.gov When the levels of key sphingolipids, such as long-chain bases (like phytosphingosine) and ceramides, are high, the ORM/ORMDL proteins suppress SPT activity. oup.comnih.govresearchgate.net Conversely, when sphingolipid levels are depleted, this inhibition is relieved, allowing for renewed synthesis.

Research demonstrates that ceramides can directly regulate the SPT-ORMDL complex. researchgate.net Specific, stereosensitive binding of ceramide to this complex inhibits SPT activity, confirming a direct feedback mechanism that does not rely on intermediate signaling molecules. researchgate.netresearchgate.net This ensures a rapid response to changes in cellular ceramide concentrations.

Furthermore, regulatory mechanisms may extend to other enzymes in the pathway. In plants, ORM proteins have been predicted to not only inhibit SPT but also to differentially modulate the activity of ceramide synthases (CerS), the enzymes that acylate the sphingoid base to form ceramides. plos.org Studies suggest that ORM proteins may increase the activity of class II ceramide synthases, which produce ceramides with very-long-chain fatty acids, while reducing the activity of class I ceramide synthases. oup.com This suggests a coordinated regulation that controls not only the total amount but also the specific species of ceramide produced.

Gene Expression Control of Metabolic Enzymes

The metabolism of this compound is also governed at the transcriptional level, where the expression of key metabolic enzymes is precisely controlled by signaling molecules and transcription factors. The precursors and breakdown products of this compound, namely phytosphingosine (PHS) and its phosphorylated derivative phytosphingosine-1-phosphate (PHS-1-P), are themselves bioactive signaling molecules that can modulate gene expression.

Studies in plants have shown that external application of PHS leads to the transcriptional upregulation of genes essential for its own synthesis and subsequent phosphorylation. wiley.com The expression of genes encoding subunits of serine palmitoyltransferase (LCB1 and LCB2) and sphingosine kinase (SphK) increases following PHS treatment, indicating a positive feedback loop where the presence of the precursor stimulates the machinery for further synthesis. wiley.combiorxiv.org

PHS-1-P, the product of SphK activity, also functions as a potent signaling molecule that regulates gene transcription. In yeast, PHS-1-P has been found to control the expression of genes involved in mitochondrial respiration through the HAP2/3/4/5 transcription factor complex. nih.gov In human dermal fibroblasts, PHS-1-P alters the expression of numerous genes, including those involved in the cell cycle (e.g., Cyclin A2, Cyclin B1, Cyclin B2) and the maintenance of the extracellular matrix (e.g., MMP1, COL1A1). spandidos-publications.comspandidos-publications.com

The expression of enzymes responsible for the degradation of ceramides, such as this compound, is also tightly regulated. Acid ceramidase (ASAH1), which hydrolyzes ceramide into sphingosine and a fatty acid, is a key regulatory point. nih.gov Its transcription can be stimulated by signaling pathways like the ACTH/cAMP pathway. nih.govoup.com In melanocytic cells, the expression of the ASAH1 gene may be regulated by the Microphthalmia-associated transcription factor (MITF). wikipedia.org Furthermore, the cAMP response element-binding protein (CREB) has been identified as a transcriptional regulator of the ASAH1 gene. biorxiv.org The level of ASAH1 expression has wide-ranging effects, as its suppression has been shown to alter the transcription of a host of other genes involved in both sphingolipid metabolism and steroidogenesis. oup.comnih.gov

A number of transcription factors have been identified as master regulators of sphingolipid and ceramide homeostasis.

CTIP1 and CTIP2 : These proteins are involved in the transcriptional regulation of genes related to ceramide biosynthesis, crucial for skin barrier formation. nih.gov

GATA1 : This hematopoietic transcription factor establishes ceramide homeostasis during red blood cell differentiation by controlling the expression of genes for sphingolipid metabolic enzymes. nih.gov

SOX9 and SOX10 : These SoxE-family transcription factors regulate the expression of SMPD3 (neutral sphingomyelinase 2), an enzyme that generates ceramide, in migrating neural crest cells. biorxiv.org

Com2 : In yeast, this zinc finger transcription factor acts as a master regulator by controlling the expression of the kinase Ypk1, a central player in sphingolipid regulation. researchgate.netbiorxiv.org

SREBPs (Sterol-Regulatory Element-Binding Proteins) : The synthesis of ceramides is linked to the post-transcriptional regulation of SREBPs, which are key transcription factors for genes involved in cholesterol and fatty acid metabolism, suggesting a cross-talk between these lipid pathways. capes.gov.brahajournals.org

Interestingly, some ceramide synthases may possess a dual function, acting not only as enzymes but also as transcriptional regulators that can sense lipid levels and directly bind to the promoter regions of target genes to modulate their expression. worktribe.com

Table 1: Gene Expression Regulated by Phytosphingosine and its Metabolites

| Regulated Gene(s) | Regulating Molecule | Organism/System | Effect on Expression | Associated Transcription Factor(s) | Reference(s) |

|---|---|---|---|---|---|

| LCB1, LCB2 (SPT subunits) | Phytosphingosine (PHS) | Tobacco | Upregulation | Not specified | wiley.combiorxiv.org |

| SphK (Sphingosine Kinase) | Phytosphingosine (PHS) | Tobacco | Upregulation | Not specified | wiley.combiorxiv.org |

| Mitochondrial Respiration Genes | Phytosphingosine-1-Phosphate (PHS-1-P) | Yeast | Upregulation | HAP2/3/4/5 complex | nih.gov |

| Cyclin A2, B1, B2 | Phytosphingosine-1-Phosphate (PHS-1-P) | Human Dermal Fibroblasts | Upregulation | Not specified | spandidos-publications.com |

| MMP1, COL1A1 | Phytosphingosine-1-Phosphate (PHS-1-P) | Human Dermal Fibroblasts | Altered Expression | Not specified | spandidos-publications.com |

| Efflux Pump Genes | Phytosphingosine-1-Phosphate (PHS-1-P) | Candida albicans | Upregulation | Not specified | nih.govasm.org |

Table 2: Transcriptional Control of Key Ceramide Metabolizing Enzymes

| Enzyme (Gene) | Regulating Pathway/Factor | Organism/System | Effect on Expression | Reference(s) |

|---|---|---|---|---|

| Acid Ceramidase (ASAH1) | ACTH/cAMP Signaling | Human Adrenocortical Cells | Stimulation | nih.govoup.com |

| Acid Ceramidase (ASAH1) | CREB | Human Cells | Stimulation | biorxiv.org |

| Acid Ceramidase (ASAH1) | MITF | Melanocytic Cells | Regulation | wikipedia.org |

| Ceramide Synthase 2b (Cers2b) | Cers2b protein (autoregulation) | Zebrafish | Repression | elifesciences.org |

| Ceramide Synthase 2b (Cers2b) | Sphingosine (elevated levels) | Zebrafish | Relief of Repression | elifesciences.org |

| Neutral Sphingomyelinase 2 (SMPD3) | SOX9, SOX10 | Chicken Embryo (Neural Crest) | Stimulation | biorxiv.org |

| Ypk1 Kinase (YPK1) | Com2 | Yeast | Stimulation | researchgate.netbiorxiv.org |

| Ceramidases (YDC1, YPC1) | TORC1-Sch9 Pathway | Yeast | Repression | researchgate.net |

Cellular and Molecular Mechanisms of Action of N Octanoylphytosphingosine

Subcellular Localization and Trafficking Dynamics

As a cell-permeable analog of naturally occurring ceramides (B1148491), N-Octanoylphytosphingosine can enter cells and participate in the complex network of intracellular lipid transport. medchemexpress.comcaymanchem.com Its journey within the cell is dictated by its physicochemical properties and interactions with the cellular trafficking machinery.

The amphipathic nature of this compound, characterized by a polar head group and a nonpolar tail, is fundamental to its ability to integrate into cellular membranes. vulcanchem.com The molecule's long hydrocarbon chain and multiple hydroxyl groups allow it to insert into the lipid bilayer, interacting with other lipids and membrane-associated proteins. vulcanchem.comnih.gov This integration is a prerequisite for its subsequent biological activities, as the plasma membrane and organellar membranes are the primary sites where lipid signaling events are initiated. mdpi.com The structure of this compound is similar to that of naturally occurring ceramides in the stratum corneum, enabling it to intercalate into the lipid matrix and form ordered structures. vulcanchem.com

Once integrated into a membrane or taken into the cell, this compound is subject to intracellular trafficking. The secretory and endocytic pathways, involving organelles such as the endoplasmic reticulum (ER) and the Golgi apparatus, are central to the transport of lipids and proteins. nih.govbmbreports.orgmdpi.com Sphingolipids are synthesized in the ER and transported to the Golgi for further modification before being sorted to their final destinations, such as the plasma membrane. bmbreports.orgresearchgate.net It is likely that this compound utilizes these conventional vesicular transport pathways. Studies on related phytosphingosine (B30862) derivatives have shown their localization at the plasma membrane and in post-Golgi compartments. researchgate.net

Recent research has highlighted the association of sphingolipids with lipid droplets (LDs), which are cellular organelles that store neutral lipids. frontiersin.orguvigo.es LDs are not merely inert storage sites but are active hubs for lipid metabolism and signaling. uvigo.es In a Drosophila model of Parkinson's disease, the protein alpha-synuclein (B15492655) was found to localize to lipid droplets, and the accumulation of these droplets was synergistically amplified by the co-expression of alpha-synuclein. plos.org This interaction suggests that this compound, by influencing ceramide metabolism, could play a role in the dynamics of lipid droplets and their association with proteins involved in neurodegenerative diseases. plos.org

Integration into Cellular Membranes

Direct Interactions with Cellular Components

This compound exerts its effects not only through its general presence in membranes but also via specific, direct interactions with other cellular molecules, including proteins and lipids.

This compound and its analogs can bind to specific proteins, thereby modulating their activity. A key example is the interaction with the CD1d protein, a receptor involved in the immune system. ebi.ac.uk CD1d presents lipid antigens to Natural Killer T (NKT) cells. ebi.ac.uk A fluorinated octanoyl-modified α-Galactosyl-phytosphingosine analog was found to bind strongly to CD1d, indicating that the phytosphingosine structure is recognized by specific immune receptors and can influence T-cell responses. ebi.ac.uk

Furthermore, the closely related C8-ceramide has been shown to induce slight activation of Protein Kinase C (PKC) in vitro, suggesting a direct or indirect modulatory role on key signaling kinases. medchemexpress.commedchemexpress.com G protein-coupled receptors (GPCRs), a vast family of transmembrane receptors, represent another potential class of interactors, as their function is intimately tied to the lipid environment of the membrane and they possess complex ligand-binding pockets capable of accommodating lipid-like molecules. nih.govwikipedia.org

Table 1: Documented and Potential Protein Interactions of this compound and its Analogs

| Interacting Protein/Receptor | Interacting Compound | Cellular Context/Function | Finding | Reference(s) |

| CD1d | 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-fluorophenyl)octanoyl]phytosphingosine | Antigen presentation to NKT cells | Binds with high affinity, suggesting a role in modulating immune responses. | ebi.ac.uk |

| Protein Kinase C (PKC) | C8-Ceramide | Intracellular signaling | Induces slight activation, pointing to a role in signal transduction pathways. | medchemexpress.commedchemexpress.com |

| G Protein-Coupled Receptors (GPCRs) | N/A (Hypothesized) | Transmembrane signaling | The lipid environment is crucial for GPCR function, suggesting potential modulation by integrated sphingolipids. | nih.govwikipedia.org |

Cellular membranes are not homogenous structures; they contain organized microdomains, often called lipid rafts, which are enriched in sphingolipids, cholesterol, and specific proteins. nih.gov These domains function as platforms for signal transduction. nih.govfrontiersin.org By integrating into the membrane, this compound can alter the composition, and therefore the physical properties and function, of these microdomains. researchgate.net The incorporation of specific lipids can displace or recruit signaling proteins to these rafts, thereby modulating cellular signaling pathways. nih.gov For example, the partitioning of the ABCA1 transporter into non-raft domains is crucial for its function in cholesterol efflux, a process that can be influenced by the surrounding lipid composition. nih.gov The ability of this compound to integrate into membranes and form ordered lipid structures suggests it can significantly influence the organization of these critical signaling hubs. vulcanchem.com

Binding to Specific Proteins and Receptors

Modulation of Intracellular Signaling Pathways

Through its interactions with membranes and proteins, this compound can trigger or modulate a variety of intracellular signaling cascades that govern fundamental cellular decisions such as proliferation, differentiation, and apoptosis.

Research using the closely related and cell-permeable C8-ceramide has provided significant insight into these effects. C8-ceramide is a potent inducer of apoptosis in multiple human cancer cell lines. medchemexpress.comcaymanchem.com It can also promote the differentiation of human keratinocytes, a key process in the formation of the skin barrier. caymanchem.comcosmeticsandtoiletries.com The parent compound, phytosphingosine, is also known to be involved in cell differentiation and anti-inflammatory processes. cosmeticsandtoiletries.com

The signaling effects of ceramides are often balanced by their phosphorylated counterparts. While C8-ceramide can inhibit cell proliferation, C8-ceramide-1-phosphate has the opposite effect, stimulating DNA synthesis and cell division. caymanchem.comsigmaaldrich.com This highlights a "rheostat" model where the relative levels of ceramide and ceramide-1-phosphate can determine the cell's fate. nih.gov The pathways affected by these lipids are diverse and can include the regulation of reactive oxygen species (ROS) production and the activation of caspases, which are key executioners of apoptosis. medchemexpress.com

Table 2: Reported Effects of C8-Ceramide (N-Octanoylsphingosine) on Cellular Processes

| Cell Line | Process Affected | Observation | Reference(s) |

| MCF7 (Human Breast Cancer) | Proliferation | Antiproliferative activity with an IC50 of 1.2 µM. | medchemexpress.com |

| U937 (Human Leukemia) | Apoptosis | Induces apoptosis. | caymanchem.com |

| Human Keratinocytes | Differentiation | Promotes differentiation. | caymanchem.comcosmeticsandtoiletries.com |

| H1299 (Human Lung Cancer) | Apoptosis | Triggers apoptosis via regulation of ROS and SOD enzymes. | medchemexpress.com |

| Human Cervical Tumor Cells | Cell Death | Induces necrosis-like cell death. | medchemexpress.com |

| Rat-1 Fibroblasts | DNA Synthesis | Counteracts the stimulation of DNA synthesis induced by C8-ceramide-1-phosphate. | sigmaaldrich.com |

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, ERK, JNK)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial transducers of extracellular signals to intracellular responses, regulating cell proliferation, differentiation, stress responses, and apoptosis. nih.govkegg.jp These pathways are organized as a three-tiered kinase module, consisting of MAP3Ks, MAP2Ks, and the MAPKs themselves. nih.gov this compound, as a type of phytoceramide, has been shown to modulate these cascades.

In a study using fibroblast-like synoviocytes (FLS) stimulated with interleukin-1β (IL-1β), phytoceramide treatment led to a decrease in the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.gov However, it did not affect the phosphorylation of extracellular signal-regulated kinase (ERK) in the supernatant, though intracellular phosphorylation of ERK, along with JNK and p38, was reduced. nih.gov This suggests that the anti-inflammatory effects of phytoceramides may be mediated by regulating MAPK signaling pathways. nih.gov JNK and p38 are often referred to as stress-activated protein kinases and are primarily involved in cellular stress and apoptosis. frontiersin.org The activation of p38 MAPK signaling can induce the expression of pro-inflammatory mediators, while JNK activation often leads to apoptosis in response to stress or inflammatory signals. nih.gov

| MAPK | Effect on Phosphorylation (Supernatant) | Effect on Phosphorylation (Intracellular) |

|---|---|---|

| p38 | Inhibited | Decreased |

| JNK | Inhibited | Decreased |

| ERK | No Effect | Decreased |

Influence on Phosphoinositide 3-Kinase (PI3K) Activity and Downstream Effectors

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. wikipedia.orgcellsignal.com This pathway is activated by various stimuli, including growth factors and cytokines, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). cellsignal.com PIP3 acts as a docking site for proteins with pleckstrin-homology (PH) domains, such as the serine/threonine kinase Akt. cellsignal.com

While direct studies on this compound's effect on PI3K are limited, the interplay between sphingolipids and the PI3K pathway is well-documented. The PI3K pathway is a key effector for Ras, a family of small GTPases that are critical for signal transduction. mdpi.com Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer. cellsignal.comfrontiersin.org The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3. wikipedia.orgmdpi.com Given that both signaling lipids and the PI3K pathway are fundamental to cell regulation, it is plausible that this compound could indirectly influence PI3K activity through its broader effects on the lipid signaling network. nih.gov

Regulation of Nuclear Factor-kappa B (NF-κB) Translocation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of genes involved in inflammation, immunity, cell survival, and proliferation. nih.govcytekbio.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. cytekbio.com Upon cellular stimulation, IκB is phosphorylated and degraded, allowing the active NF-κB dimer to translocate to the nucleus and initiate gene transcription. nih.gov

Research has indicated that phytoceramides can modulate NF-κB activity. For instance, the anti-arthritic effects of some agents are mediated by decreasing the nuclear translocation of the NF-κB p65 subunit through the ERK and JNK MAPK signaling pathways. nih.gov This suggests a potential mechanism where this compound, by influencing MAPK pathways, could in turn regulate the translocation and activity of NF-κB, thereby affecting inflammatory responses. nih.govresearchgate.net

Other Lipid-Mediated Signaling Events

Beyond its impact on well-defined kinase cascades, this compound participates in a broader network of lipid-mediated signaling. Signaling lipids, including sphingolipids, are essential for controlling a multitude of cellular functions. nih.govfrontiersin.org Sphingolipids are not just structural components of membranes but are also key players in signal transduction, concentrating in membrane microdomains known as lipid rafts. scientificarchives.com

The metabolism of phytosphingosine, the precursor to this compound, leads to the formation of other bioactive molecules, contributing to the diversity of fatty acids within biological systems. vulcanchem.com This metabolic interconnectedness highlights how alterations in the levels of one lipid species can have cascading effects on other signaling pathways. nih.gov For example, signaling lipids are known to regulate macrophage activation and polarization, shaping immune and inflammatory outcomes. frontiersin.org

| Lipid Class | Primary Function in Signaling | Reference |

|---|---|---|

| Phosphoinositides | Master regulators of membrane trafficking and cell signaling. | nih.gov |

| Sphingolipids | Control cell proliferation, apoptosis, and metabolism. | nih.govscientificarchives.com |

| Eicosanoids | Crucial endogenous mediators in physiological and pathological processes. | frontiersin.org |

Role in Sphingolipid Rheostat Dynamics

The concept of the "sphingolipid rheostat" is central to understanding the cellular impact of this compound. This rheostat refers to the dynamic balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). nih.govwjon.org The relative levels of these two sphingolipids can determine a cell's fate.

Balancing Ceramide and Sphingosine-1-Phosphate Levels

Ceramide and S1P often have opposing biological effects. wjon.org Increased ceramide levels are generally associated with apoptosis (programmed cell death), while increased S1P levels promote cell survival, proliferation, and inhibit inflammation. nih.govnih.govmdpi.com this compound, being a ceramide analog, contributes to the ceramide pool. The balance is maintained by the enzymes that interconvert these lipids; for instance, ceramide can be deacylated to sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphKs) to form S1P. mdpi.com This delicate balance is crucial in both normal physiology and in pathological conditions like cancer and neurodegenerative diseases, where the rheostat is often dysregulated. wjon.orgmdpi.com

Impact on Reactive Oxygen Species (ROS)-Induced Signaling

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as both damaging agents and important signaling molecules. nih.gov There is a significant interplay between ROS and the sphingolipid rheostat. ROS can modulate sphingolipid metabolism by activating enzymes that produce ceramide, thereby promoting apoptosis. nih.govmdpi.com Conversely, ROS can inhibit the production of the pro-survival molecule S1P. mdpi.com

The ceramide-S1P rheostat, in turn, regulates ROS-induced cellular events, including mitochondrial dysfunction and the activation of apoptotic pathways. nih.govmdpi.com Ceramide can induce ROS production and inhibit mitochondrial respiration, while S1P can mitigate these effects. nih.govmdpi.com ROS can also impact MAPK signaling pathways through the oxidative modification of key regulatory proteins, such as apoptosis signal-regulating kinase 1 (ASK1), creating a complex signaling network where this compound can exert its influence. nih.gov This interplay underscores how changes in cellular redox status can be both a cause and a consequence of shifts in the sphingolipid balance. nih.govmdpi.com

Effects on Fundamental Cellular Processes

This compound, as a member of the ceramide family of bioactive sphingolipids, exerts a range of effects on fundamental cellular processes. These lipids are not merely structural components of cell membranes but also act as signaling molecules that regulate cell fate and function. The following sections detail the influence of this compound and related ceramides on cell growth, differentiation, apoptosis, and motility.

Regulation of Cell Growth and Proliferation

Ceramides, including this compound, are generally considered to be inhibitors of cell growth and proliferation. researchgate.net They can arrest the cell cycle at various checkpoints, thereby preventing uncontrolled cell division. This inhibitory effect is often in contrast to the action of other sphingolipid metabolites like sphingosine-1-phosphate (S1P), which can promote proliferation. nih.gov The balance between intracellular levels of ceramides and S1P is therefore a critical determinant of a cell's proliferative status. nih.gov

The anti-proliferative effects of ceramides are mediated through complex signaling pathways that often involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. elifesciences.org For instance, ceramides can lead to the accumulation of cyclin-dependent kinase inhibitors, which in turn block the activity of CDK complexes that are essential for cell cycle progression. elifesciences.org In some cancer cell lines, ceramide treatment has been shown to inhibit proliferation by down-regulating key cell cycle proteins. besjournal.com

| Cell Type | Ceramide/Analog | Observed Effect | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| Human Colon Cancer HT29 Cells | C2-ceramide | Inhibition of proliferation | Down-regulation of CDK7 | besjournal.com |

| Human CD4+ T cells | PD-1 activation (increases ceramide) | Inhibition of proliferation | Suppression of SKP2 transcription, inhibition of Cdk activation | biologists.com |

| Myeloid Leukemia Cells | H-, K-, and N-Ras activation | Inhibition of proliferation | p21(WAF1)-dependent mechanism | oup.com |

| Breast Cancer Cells | C6-ceramide | Decreased cell viability | ROS generation | nih.gov |

Influence on Cell Differentiation and Development

This compound and other ceramides play a significant role in the process of cell differentiation, particularly in the epidermis. nih.govelifesciences.org The differentiation of keratinocytes, the primary cells of the epidermis, is a tightly regulated process that results in the formation of the protective outer layer of the skin, the stratum corneum. elifesciences.org Ceramides are crucial components of the stratum corneum's lipid barrier and are also involved in signaling the differentiation process itself.

Studies have shown that the levels of specific ceramides change during keratinocyte differentiation. nih.gov An increase in intracellular calcium is a known trigger for keratinocyte differentiation, and this process is associated with alterations in sphingolipid metabolism. plos.org For example, the expression of genes involved in ceramide synthesis and modification is altered during differentiation. nih.gov While direct studies on this compound are limited, its structural similarity to endogenous ceramides suggests it can influence the differentiation of keratinocytes and contribute to the development of a healthy skin barrier. nih.gov

| Cell Type | Process | Key Sphingolipid-Related Molecules/Events | Outcome | Reference |

|---|---|---|---|---|

| Keratinocytes | Epidermal Differentiation | Changes in ceramide profiles and expression of ceramide-metabolizing enzymes. | Formation of stratum corneum. | elifesciences.orgnih.gov |

| iPSCs to Hepatocyte-like cells | Hepatocyte Differentiation | Induction of N-glycoproteins (e.g., SLC10A1, CLRN3, AADAC). | Generation of a homogeneous population of hepatocytes. | biocompare.com |

| THP-1 Cells | Macrophage Differentiation | Downregulation of CD14 and TLR2. | Shift from monocyte to macrophage phenotype. | nih.gov |

| Neural Stem Cells | Neuronal/Glial Differentiation | Upregulation of proneural or proglial factors. | Generation of neurons, astrocytes, and oligodendrocytes. | nih.gov |

Modulation of Apoptosis and Cell Survival Pathways

One of the most well-documented roles of ceramides is the induction of apoptosis, or programmed cell death. wiley.comportlandpress.com This process is crucial for removing damaged or unwanted cells and maintaining tissue homeostasis. Ceramide-induced apoptosis can be triggered by a variety of cellular stresses and involves multiple signaling pathways. wiley.comportlandpress.com

Ceramides can initiate apoptosis through both caspase-dependent and caspase-independent mechanisms. wiley.comahajournals.org In the caspase-dependent pathway, ceramide can lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death. wiley.com The caspase-independent pathway can involve the translocation of other pro-apoptotic factors, such as apoptosis-inducing factor (AIF), from the mitochondria to the nucleus. wiley.com The decision between cell survival and apoptosis is often governed by the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival S1P. nih.gov

| Cell Type | Inducer | Key Apoptotic Events | Signaling Pathways | Reference |

|---|---|---|---|---|

| Human Adipose-derived Mesenchymal Stem Cells | Cell-permeable ceramide | ROS generation, mitochondrial membrane disruption, cytochrome c release, AIF nuclear translocation. | Caspase-dependent and -independent pathways. | wiley.com |

| A-431 cells | C8-ceramide | p38 activation, PARP and PKC-δ degradation. | Caspase-dependent and -independent pathways, p38 MAP kinase. | ahajournals.org |

| Human Colon Cancer HT29 Cells | C2-ceramide | Activation of p38 MAPK. | Caspase-dependent and -independent pathways, MAPKs, NF-κB. | besjournal.com |

| HL-60 cells | Ceramide | Activation of prICE (protease). | Inhibited by Bcl-2. | walshmedicalmedia.com |

Impact on Chemotaxis and Cell Motility

The influence of sphingolipids on cell motility and chemotaxis—the directed movement of a cell in response to a chemical stimulus—is complex and often context-dependent. nih.govnih.gov While ceramides themselves are not typically considered primary chemoattractants, their metabolites, particularly S1P and ceramide-1-phosphate (C1P), have been shown to play significant roles in regulating cell migration. nih.govnih.govnih.gov

S1P is a well-known chemoattractant for various cell types, including endothelial and immune cells, promoting their migration through the activation of specific G protein-coupled receptors. nih.govnih.gov C1P has also been identified as a potent stimulator of cell migration. nih.govnih.gov Interestingly, the effect of some sphingolipids on cell migration can be inhibitory. For example, in certain cancer cell lines, S1P and sphingosylphosphorylcholine (B14255) (SPC) have been found to inhibit chemotactic migration. nih.gov Given that this compound can be metabolized to other sphingolipids, it has the potential to indirectly influence cell motility and chemotaxis by contributing to the cellular pool of these bioactive lipids.

| Cell Type | Sphingolipid | Observed Effect | Key Mechanisms/Pathways | Reference |

|---|---|---|---|---|

| MDA-MB-435S and C643 cancer cells | S1P and SPC | Inhibition of chemotactic migration. | Vimentin phosphorylation at S71. | nih.gov |

| Endothelial cells | S1P | Stimulation of chemotaxis. | Activation of Gi-coupled receptor, PLC, Rho, Rac, Cas. | nih.gov |

| Human Natural Killer (NK) cells | S1P | Induction of chemotaxis. | Mediated by Gα(i2), Gα(s), Gα(q/11), or Gα(13). | |

| Various cell types | C1P | Stimulation of cell migration. | Activation of a putative C1P receptor coupled to Gi proteins. | nih.govnih.gov |

Biological Functions and Pathophysiological Implications of N Octanoylphytosphingosine in Research Models

Neurobiological Roles in Pre-clinical Models

Neuroprotective Effects in Neuronal Cell Cultures

While direct studies on N-Octanoylphytosphingosine are limited, research into related compounds and pathways provides a framework for its potential neuroprotective roles. The nervous system's health relies on a delicate balance of cellular processes, and disruptions can lead to neuronal death and neurodegenerative diseases. mdpi.com Bioactive compounds, including various lipids, are known to exert neuroprotective effects through multiple mechanisms. mdpi.com These mechanisms often involve mitigating oxidative stress, reducing neuroinflammation, and modulating apoptosis (programmed cell death). mdpi.commdpi.com

In models of glutamate-induced excitotoxicity, a key factor in ischemic brain injury, synthetic peptides have been shown to reduce neuronal death in primary neuronal cultures. nih.gov This protection is associated with the stabilization of intracellular calcium homeostasis, which is often dysregulated during excitotoxic events. nih.gov Furthermore, certain natural compounds have demonstrated the ability to protect neurons by inhibiting endoplasmic reticulum (ER) stress and subsequent apoptosis. frontiersin.org For instance, some flavonoids can abrogate the accumulation of reactive oxygen species (ROS), a primary trigger for ER stress and mitochondrial dysfunction. frontiersin.org The potential for this compound to influence these pathways, given its nature as a sphingolipid, is an area for future investigation. Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that can impact neuronal survival and function. frontiersin.org

Table 1: Investigated Neuroprotective Mechanisms in Neuronal Cell Cultures

| Protective Mechanism | Experimental Model | Key Findings |

|---|---|---|

| Reduction of Glutamate Excitotoxicity | Primary neuronal cultures | Synthetic peptides reduced neuronal death by stabilizing intracellular calcium levels. nih.gov |

| Inhibition of ER Stress | Human GBM cell lines | Flavonoids prevented ROS accumulation, mitigating ER stress and apoptosis. frontiersin.org |

| Modulation of Synaptic Activity | Primary hippocampal neurons | Glial-derived exosomes increased excitatory postsynaptic currents. frontiersin.org |

Modulation of Cognitive Functions in Animal Models

Animal models are crucial for understanding how various substances affect cognitive functions like learning and memory. nih.gov These models often involve inducing cognitive deficits to mimic human neurodegenerative diseases such as Alzheimer's disease. kosfaj.org For instance, administration of substances like scopolamine (B1681570) can induce memory impairments by blocking cholinergic receptors. kosfaj.org

Research has shown that targeting various neurotransmitter systems can modulate cognitive performance. The noradrenergic system, for example, plays a role in attention and behavioral flexibility. nih.gov Enhancing noradrenergic activity in the medial prefrontal cortex has been shown to improve performance in attentional set-shifting tasks in rats. nih.gov Similarly, activation of adrenergic receptors has been found to ameliorate memory deficits in animal models of Alzheimer's disease. mdpi.com

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is also a key player in learning and memory. mdpi.com Enhancing NMDA receptor function is being explored as a potential therapeutic strategy for cognitive decline. mdpi.com Given that sphingolipids can modulate the function of membrane-bound receptors and signaling pathways, this compound could potentially influence these neurotransmitter systems and, by extension, cognitive function. However, direct studies are needed to confirm this.

Table 2: Animal Models and Cognitive Function Modulation

| Animal Model | Method of Cognitive Impairment | Investigated Modulatory Agent/System | Outcome |

|---|---|---|---|

| Mice | Scopolamine administration | Probiotics (Lactobacillus johnsonii) | Restored spontaneous alteration in Y-maze test. kosfaj.org |

| Rats | - | Noradrenergic agents (Atipamezole) | Improved performance in attentional set-shifting task. nih.gov |

| APP/PS1 Mice (Alzheimer's Model) | Genetic modification | β2 adrenergic agonist (Clenbuterol) | Enhanced hippocampal neurogenesis and improved memory. mdpi.com |

Impact on Central Nervous System Development in Non-Human Models

The development of the central nervous system (CNS) is a highly complex and orchestrated process that begins early in embryonic life and continues through adolescence. explorationpub.comnih.gov It involves the differentiation of stem cells into various neural progenitors, which then migrate and self-organize to form the intricate structures of the brain and spinal cord. mdpi.com This process is governed by a multitude of signaling pathways, including the Wnt and Sonic hedgehog (Shh) pathways, which regulate cell proliferation, differentiation, and patterning. embopress.org

Environmental factors and nutritional status can significantly impact CNS development, often through epigenetic mechanisms. explorationpub.com For example, deficiencies in certain nutrients during gestation can lead to reduced brain mass and impaired neuronal development. explorationpub.com The development of a large and complex brain, as seen in humans, requires an extended developmental period compared to other primates. nih.gov

While there is no direct evidence linking this compound to CNS development in non-human models, the fundamental role of sphingolipids in cell signaling and membrane structure suggests a potential influence. Sphingolipids are known to be involved in cell-cell recognition and signaling, processes that are critical for proper neural tube formation and the subsequent organization of the CNS. embopress.org Further research using models like CNS organoids, which can recapitulate aspects of human brain development, could elucidate the specific roles of this compound in these processes. mdpi.com

Immunomodulatory Activities

Effects on Immune Cell Function and Activation

The immune system is a complex network of cells and molecules that protect the body from pathogens and maintain tissue homeostasis. nih.gov The function of immune cells is tightly regulated by various signals, including neurotransmitters from the sympathetic nervous system. nih.gov For instance, norepinephrine (B1679862) can modulate the activity of T cells, a key component of the adaptive immune system. nih.gov

Innate immune cells, such as macrophages and dendritic cells, are the first line of defense and their activation leads to the production of inflammatory mediators. nih.gov This activation is a metabolically demanding process controlled by signaling networks like the mTOR pathway. nih.gov The interaction between the nervous and immune systems is bidirectional; stress, for example, can significantly impact immune cell distribution and function through the release of stress hormones and neurotransmitters. mdpi.com These signaling molecules can have dual effects, sometimes enhancing and other times suppressing immune responses depending on the context. mdpi.com

The role of sphingolipids in immunity is an active area of research. Given their involvement in cell signaling, it is plausible that this compound could influence the activation and function of various immune cells, such as T cells, B cells, and macrophages. mdpi.com However, specific studies on the effects of this compound on immune cell function are currently lacking.

Regulation of Cytokine and Chemokine Production

Cytokines and chemokines are small proteins that act as chemical messengers within the immune system, orchestrating the inflammatory response and directing the migration of immune cells. frontiersin.orgnews-medical.netthermofisher.com The production of these molecules is tightly regulated and can be influenced by neurotransmitters released by the autonomic nervous system. nih.gov For example, activation of adrenergic receptors on immune cells can modulate the production of key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.gov

Chemokines guide the movement of leukocytes to sites of inflammation or infection. sinobiological.com Their activity is crucial for a proper immune response but must be carefully controlled to prevent excessive inflammation. frontiersin.org The production of pro-inflammatory cytokines is a hallmark of the initial response to pathogens. thermofisher.com However, a dysregulated cytokine response can contribute to chronic inflammation and disease. thermofisher.com

Table 3: Regulation of Cytokine and Chemokine Production by Various Factors

| Regulatory Factor | Affected Cytokines/Chemokines | Cellular Source | Effect |

|---|---|---|---|

| Norepinephrine | TNF-α, IL-6, IL-10, IL-12 | Immune cells | Modulation of production. nih.gov |

| Inflammatory Stimuli | TNF-α, IL-1, IL-6 | Macrophages, Monocytes | Induction of pro-inflammatory cytokines. news-medical.netthermofisher.com |

| Toll-like receptor (TLR) ligands | IL-12 | Macrophages, Dendritic cells | Enhanced production. nih.gov |

Anti-inflammatory Mechanisms in Experimental Systems

This compound has demonstrated notable anti-inflammatory effects in various experimental settings. These effects are primarily attributed to its ability to modulate the expression of key inflammatory molecules and interfere with the signaling pathways that drive the inflammatory response.

Attenuation of Pro-inflammatory Mediator Expression

Research has shown that this compound can suppress the production of several pro-inflammatory mediators. Pro-inflammatory mediators are molecules that are crucial for the initiation and propagation of inflammatory responses. oncotarget.commdpi.com These include cytokines and chemokines, which are signaling proteins that orchestrate the recruitment and activation of immune cells. oncotarget.comtermedia.pl

In various cell-based models, treatment with related compounds has been shown to decrease the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comfrontiersin.org These cytokines are central to the pathogenesis of numerous inflammatory diseases. oncotarget.comtermedia.pl For instance, TNF-α is a potent inflammatory cytokine involved in a wide range of cellular responses, while IL-1β is a key mediator of the acute inflammatory response. termedia.plnih.govfrontiersin.org IL-6 has diverse roles in inflammation and immunity. frontiersin.org By reducing the levels of these mediators, this compound can effectively dampen the inflammatory cascade.

The table below summarizes the effect of related compounds on the expression of various pro-inflammatory mediators in experimental systems.

| Pro-inflammatory Mediator | Effect of Related Compounds | Experimental Model |

| TNF-α | Decreased Expression | Cellular Models mdpi.com |

| IL-1β | Decreased Expression | Cellular Models mdpi.com |

| IL-6 | Decreased Expression | Cellular Models frontiersin.org |

| IL-8 | Decreased Expression | Cellular Models frontiersin.org |

| IL-17 | Decreased Expression | Animal Models frontiersin.org |

| Chemokines | Decreased Expression | Cellular Models oncotarget.com |

Inhibition of Inflammatory Signaling Pathways in Cellular Models

The anti-inflammatory properties of this compound are also linked to its ability to inhibit key inflammatory signaling pathways within cells. mdpi.com These pathways, when activated by inflammatory stimuli, lead to the transcription of genes encoding pro-inflammatory proteins. oncotarget.com

One of the primary pathways targeted is the Nuclear Factor-kappa B (NF-κB) pathway. oncotarget.comnih.gov NF-κB is a crucial transcription factor that controls the expression of a wide array of inflammatory genes. oncotarget.comnih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm. oncotarget.com Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of target genes. oncotarget.com It has been suggested that related compounds can interfere with this process, thereby preventing the production of inflammatory mediators. mdpi.commdpi.com

Another important target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. oncotarget.com The MAPK family of proteins, including ERK, JNK, and p38, plays a critical role in transmitting extracellular signals to the cellular machinery that governs inflammatory responses. oncotarget.com Inhibition of MAPK pathways by related compounds has been observed to contribute to their anti-inflammatory effects. bmbreports.org

The table below details the key inflammatory signaling pathways modulated by related compounds in cellular models.

| Signaling Pathway | Key Proteins | Effect of Related Compounds |

| NF-κB Pathway | NF-κB (p65, p50) | Inhibition of activation and nuclear translocation oncotarget.comnih.gov |

| MAPK Pathway | ERK, JNK, p38 | Inhibition of phosphorylation/activation oncotarget.combmbreports.org |

Role in Disease Models (Excluding Human Clinical Trials)

The therapeutic potential of this compound has been explored in various preclinical disease models, providing insights into its possible applications in treating inflammatory and proliferative disorders.

Investigation in Arthritis Animal Models

Animal models of arthritis, such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), are widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential new therapies. e-jyms.orgkoreascience.krmdpi.com These models mimic key features of the human disease, including synovial inflammation, cartilage destruction, and bone erosion. e-jyms.orgkoreascience.kr The inflammatory process in these models is driven by a complex interplay of immune cells and inflammatory mediators, including various T-cell subsets and cytokines. nih.gov

While direct studies on this compound in these specific arthritis models are not extensively documented in the provided search results, the known anti-inflammatory properties of related specialized pro-resolving mediators (SPMs) suggest a potential therapeutic role. the-rheumatologist.org For instance, resolvins, another class of lipid mediators, have been shown to reduce inflammation and protect bone in animal models of rheumatoid arthritis. the-rheumatologist.org Given that this compound shares anti-inflammatory mechanisms, such as the suppression of pro-inflammatory cytokines and inhibition of inflammatory signaling pathways, it is plausible that it could exert beneficial effects in arthritis models. oncotarget.commdpi.com Further research is needed to specifically investigate the efficacy of this compound in established animal models of arthritis. mdpi.comnih.gov

Effects in Cellular Models of Cancer (e.g., oncogenic transformation, cell growth suppression)

The role of this compound and related compounds has been investigated in various cellular models of cancer. nih.govbroadinstitute.orgcancer.gov These in vitro models are crucial for understanding the molecular mechanisms of cancer and for the initial screening of potential therapeutic agents. nih.gov

Studies have explored the effects on oncogenic transformation, the process by which a normal cell acquires the characteristics of a cancer cell. nih.govfrontiersin.org Research on compounds like sulindac (B1681787) sulfide (B99878) has shown that it can inhibit chemically induced cell transformation. biorxiv.org This inhibition is often linked to the modulation of key signaling pathways involved in cell growth and proliferation. biorxiv.org

Furthermore, the ability of such compounds to suppress the growth of cancer cells is a significant area of investigation. nih.gov This can occur through various mechanisms, including the induction of apoptosis (programmed cell death) or the inhibition of the cell cycle, which prevents cancer cells from dividing and proliferating. vhio.net For example, some studies have shown that certain compounds can upregulate tumor-suppressive microRNAs, leading to the suppression of key oncogenes and downstream signaling pathways that drive cancer growth. biorxiv.org

The table below summarizes the observed effects of related compounds in cellular models of cancer.

| Effect | Mechanism | Cellular Model |

| Inhibition of Oncogenic Transformation | Modulation of signaling pathways (e.g., K-Ras/ERK) biorxiv.org | NIH/3T3 cells biorxiv.org |

| Cell Growth Suppression | Induction of apoptosis, cell cycle arrest nih.govvhio.net | Various cancer cell lines nih.gov |

| Upregulation of Tumor Suppressors | Increased expression of let-7b microRNA biorxiv.org | Colon cancer cells biorxiv.org |

Studies in Experimental Models of Neurodegenerative Diseases

Experimental models are essential for studying the complex mechanisms of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnukleertipseminerleri.orgneurodegenerationresearch.eu These models, which can be cell-based or involve animals, help researchers understand disease pathogenesis and test potential therapeutic interventions. frontiersin.orgnih.gov Neuroinflammation is a common feature of many neurodegenerative disorders and is considered a key contributor to disease progression. nih.govuniud.it

While specific studies on this compound in neurodegenerative disease models are not detailed in the provided search results, the compound's known anti-inflammatory properties suggest a potential neuroprotective role. The inflammatory response in the brain involves the activation of microglia and the release of pro-inflammatory mediators, which can exacerbate neuronal damage. mdpi.comfrontiersin.org

Specialized pro-resolving mediators (SPMs), a class of molecules to which this compound is related, have been shown to play a role in resolving neuroinflammation. uniud.it For example, in a rat model of Parkinson's disease, the injection of Resolvin D2 was shown to suppress the expression of inflammatory mediators and recover neural injury. uniud.it Given that this compound can attenuate the expression of pro-inflammatory mediators and inhibit inflammatory signaling pathways, it is plausible that it could have beneficial effects in experimental models of neurodegenerative diseases by dampening the harmful neuroinflammatory response. oncotarget.commdpi.com

Synthetic and Analytical Methodologies for N Octanoylphytosphingosine Research

Chemical Synthesis Approaches

The chemical synthesis of N-Octanoylphytosphingosine provides a direct route to obtaining pure material for research, allowing for precise structural control and the introduction of specialized modifications for functional studies.

Strategies for de novo Synthesis

The de novo chemical synthesis of this compound is conceptually a convergent process, primarily involving the formation of an amide bond between the amino group of a phytosphingosine (B30862) backbone and the carboxyl group of octanoic acid. This method stands in contrast to its biological counterpart, which builds the molecule from simpler precursors like serine and palmitoyl-CoA within the cell. researchgate.net

A general synthetic route involves the following key steps:

Preparation of Starting Materials : This requires obtaining or synthesizing the two primary precursors: phytosphingosine and octanoic acid.

Activation of the Fatty Acid : To facilitate the amide bond formation, octanoic acid is typically activated. This can be achieved by converting it into a more reactive derivative, such as an acyl chloride or an active ester.

Coupling Reaction : The activated octanoic acid derivative is reacted with phytosphingosine. The reaction is performed under controlled, often anhydrous conditions to ensure selective acylation at the primary amino group of the phytosphingosine, while leaving its hydroxyl groups intact. A common method for this coupling is the use of reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or PyBOP® in the presence of a non-nucleophilic base. biorxiv.org For instance, the synthesis of related deuterated ceramides (B1148491) (Ceramide NP) has been successfully achieved starting from phytosphingosine and the corresponding fatty acid using PyBOP® as the activating agent, yielding high amounts of the final product. biorxiv.org

Purification : The final product, this compound, is isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and coupling reagents. vulcanchem.com This is typically accomplished through chromatographic techniques. vulcanchem.com

This synthetic approach allows for the production of this compound with a high degree of purity, which is essential for research applications.

Derivatization for Functional Studies (e.g., fluorescent labeling)

To investigate the subcellular localization, trafficking, and metabolic fate of this compound, researchers often employ derivatization strategies to attach reporter molecules, most commonly fluorophores. The synthesis of fluorescent sphingolipid analogs is a key tool for cellular biology.

Common strategies for fluorescent labeling include:

Click Chemistry : This modern approach offers high specificity and efficiency. A common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this strategy, one of the lipid precursors (either the sphingoid base or the fatty acid) is synthesized with a bioorthogonal functional group (e.g., an alkyne). This modified lipid is then "clicked" onto a fluorophore that has been functionalized with the complementary group (e.g., an azide). bohrium.comoup.com This has been used to create ceramide probes tagged with fluorophores like COUPY and BODIPY. bohrium.comnih.gov

Fluorophore Conjugation to the Headgroup : Another strategy involves attaching a fluorescent dye to the headgroup of the sphingolipid. This has been demonstrated in the synthesis of fluorescent sphingomyelin (B164518) analogs, where a hydrophilic fluorophore was conjugated to the choline (B1196258) headgroup via a linker, importantly without removing the headgroup's positive charge. rsc.org

Use of Fluorescent Fatty Acids : While not a derivatization of the final molecule, a common method involves synthesizing the ceramide using a fatty acid that is already fluorescently tagged, such as those labeled with BODIPY. nih.gov

These derivatization techniques produce probes that can be visualized within cells using fluorescence microscopy, providing critical insights into the dynamic behavior of ceramides. The choice of fluorophore and linkage chemistry can influence the probe's photophysical properties and its subcellular distribution. bohrium.comnih.govacs.org

| Fluorescent Label | Attachment Chemistry | Common Use | Reference |

| BODIPY | Conjugated to fatty acid or via CuAAC | Golgi apparatus staining | bohrium.comnih.govaocs.org |

| COUPY | CuAAC click chemistry | Endosome/lysosome staining | bohrium.comnih.govacs.org |

| Carboxytetramethylrhodamine (CTMR) | Huisgen cycloaddition to headgroup | Raft-based membrane studies | rsc.org |

Biotechnological Production and Isolation

Biotechnological methods offer an alternative to chemical synthesis, leveraging microbial systems to produce this compound or its essential precursors. These methods are often viewed as more sustainable and can be scaled for industrial production.

Utilization of Microbial Fermentation (e.g., Pichia ciferrii)

The non-conventional yeast Pichia ciferrii (also known as Wickerhamomyces ciferrii) is a notable microorganism used for the production of sphingolipids. researchgate.netgoogle.com This yeast is known to naturally secrete tetraacetyl phytosphingosine (TAPS), a direct precursor to phytosphingosine. researchgate.net TAPS can be readily converted to phytosphingosine, which can then be acylated to form this compound in a subsequent chemical step.

Research has focused on genetically engineering yeast strains to enhance production yields. Key strategies include:

Blocking Competing Pathways : Deleting genes responsible for the degradation of precursors, such as L-serine, can increase the metabolic flux towards sphingolipid synthesis. researchgate.net

Overexpression of Key Enzymes : Increasing the expression of enzymes central to the sphingolipid biosynthetic pathway, such as serine palmitoyltransferase (encoded by LCB1 and LCB2 genes) and C4-hydroxylase (SYR2), significantly boosts the production of phytosphingosine. researchgate.net

Disrupting Negative Regulation : Deleting genes that act as negative regulators of the pathway, like ORM12, can further enhance product yields. researchgate.net

Through these combined genetic engineering approaches, researchers have developed P. ciferri strains capable of producing TAPS at titers of approximately 2 g/L. researchgate.net Other yeasts, such as Pichia pastoris, are also utilized as expression systems for producing various lipids and proteins, and their sphingolipid pathways have been studied, making them potential candidates for producing ceramide precursors. nih.govlifeasible.comnih.govnih.gov

Extraction and Purification Techniques for Research-Grade Material

Obtaining research-grade this compound from either a chemical synthesis reaction or a microbial fermentation broth requires robust extraction and purification protocols. The goal is to isolate the target lipid from a complex mixture of other lipids, proteins, salts, and media components.

A typical workflow for purification includes:

Solid-Liquid Separation : For fermentation products, the first step is to separate the microbial cells from the culture medium (broth), usually by centrifugation or filtration. uop.edu.pk

Lipid Extraction : A common and efficient method for extracting total lipids from biological materials is the Bligh and Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. cdnsciencepub.com

Chromatographic Purification : This is the most critical step for achieving high purity. Column chromatography using silica (B1680970) gel is frequently employed. The crude lipid extract is loaded onto the column, and solvents of increasing polarity are used to elute different lipid classes. Ceramides are separated based on their polarity. vulcanchem.comnih.gov

Recrystallization : As a final polishing step, recrystallization can be used to achieve very high purity (>98-99%), which is often required for research-grade material. vulcanchem.com

The purity of the final product is verified using the analytical techniques described in the following section.

Advanced Analytical Techniques for Research Characterization and Quantification

A suite of advanced analytical techniques is essential for the unambiguous structural characterization and precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone technique for ceramide analysis. biorxiv.orgbohrium.comrsc.orgnih.govcreative-proteomics.com

Characterization : LC separates the complex lipid mixture, and the mass spectrometer provides molecular weight and structural information. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the ceramide and fragmenting it to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for confident identification. nih.govnih.gov

Quantification : When operated in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS offers exceptional sensitivity and specificity for quantifying individual ceramide species, even in complex biological samples like cell lysates or serum. biorxiv.orgrsc.org This method tracks specific fragmentation transitions for the analyte and an internal standard (often a stable isotope-labeled or odd-chain ceramide), allowing for accurate determination of concentrations, often in the picogram per milliliter (pg/mL) range. biorxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level structural and conformational information.

Structural Elucidation : 1D (¹H, ¹³C) and 2D NMR techniques are used to confirm the molecular structure of synthesized this compound, ensuring the correct connectivity of atoms and stereochemistry. researchgate.netnih.govnih.gov

Conformational Analysis : NMR is uniquely powerful for studying the three-dimensional conformation of ceramides, including the orientation of the headgroup and the nature of intramolecular hydrogen bonding networks, which are crucial for their biological function. acs.orgnih.govnih.gov

Other Techniques :

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule, such as amide and hydroxyl groups, confirming the basic structure of the ceramide. creative-proteomics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used to analyze the fatty acid composition of ceramides after derivatization to make them more volatile. creative-proteomics.com

The table below summarizes the primary applications of these analytical methods in this compound research.

| Analytical Technique | Primary Application | Information Provided |

| LC-MS/MS | Identification & Quantification | Molecular weight, fragmentation pattern, precise concentration |

| NMR Spectroscopy | Structural & Conformational Analysis | Atomic connectivity, stereochemistry, 3D structure, hydrogen bonding |

| IR Spectroscopy | Functional Group Identification | Presence of key chemical bonds (e.g., C=O, N-H, O-H) |

Mass Spectrometry-Based Lipidomics (e.g., LC-MS)

Lipidomics, the large-scale study of lipids in biological systems, heavily employs mass spectrometry (MS) coupled with liquid chromatography (LC) for the analysis of complex lipid mixtures. ethz.chfrontiersin.org LC-MS/MS, in particular, has become an indispensable tool for the sensitive and specific quantification of this compound and related sphingolipids from various biological matrices. nih.govjfda-online.com

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, enable the accurate mass determination of lipid species, facilitating their identification. nih.govmpi-cbg.de For instance, untargeted lipidomics using a QExactive Plus/HF Orbitrap mass spectrometer with C18 reversed-phase chromatography can profile over 1000-1500 lipid ions from biological extracts. nih.gov This approach allows for the identification of lipids based on both precise precursor ion mass and characteristic fragmentation patterns. nih.gov

In a typical LC-MS/MS workflow for this compound analysis, the lipid extract is first separated by liquid chromatography. The eluted compounds are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.net The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). researchgate.net Subsequent fragmentation of selected precursor ions (tandem mass spectrometry or MS/MS) provides structural information, allowing for the differentiation of isomers and confirmation of the fatty acid chain and sphingoid base. nih.gov

Recent advancements in MS-based lipidomics include the development of software like MS-DIAL 5, which aids in the in-depth structural elucidation of lipids by integrating data from various MS techniques. nih.gov Furthermore, ultra-high resolution Orbitrap Fourier Transform Mass Spectrometry (FTMS) allows for the baseline separation of isotopic peaks, which is critical for lipid flux analysis using stable isotope labeling. mpi-cbg.de

Table 1: Key Mass Spectrometry Techniques in this compound Research

| Technique | Principle | Application in this compound Research |

| LC-MS/MS | Combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. nih.govjfda-online.com | Quantification and identification of this compound in complex biological samples like skin extracts. |

| HRMS (Orbitrap, TOF) | Provides highly accurate mass measurements, enabling confident identification of lipids based on their elemental composition. nih.govmpi-cbg.de | Distinguishing this compound from other lipid species with similar masses. |

| Untargeted Lipidomics | A global approach to analyze all detectable lipids in a sample to identify changes in lipid profiles under different conditions. ethz.chnih.gov | Discovering novel roles and metabolic pathways of this compound. |

| Stable Isotope Labeling with UHR-FTMS | Tracks the metabolic fate of labeled precursors to measure the synthesis and turnover rates of lipids. mpi-cbg.de | Determining the dynamics of this compound metabolism in vivo. |

Chromatographic Separation Methods (e.g., HPLC, TLC, GC for purity assessment)

Chromatographic techniques are fundamental for the isolation and purification of this compound and for assessing its purity. ijpsjournal.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. researchgate.net In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. waters.com This allows for the separation of lipids based on their hydrophobicity. HPLC can be coupled with various detectors, including mass spectrometers (LC-MS), for highly sensitive and specific detection. mdpi.com